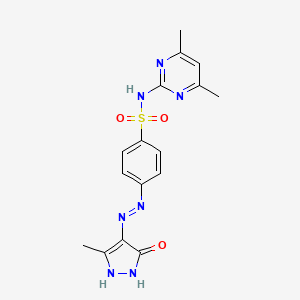

(Z)-N-(4,6-dimethylpyrimidin-2-yl)-4-(2-(3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide

CAS No.: 98052-96-1

Cat. No.: VC6617310

Molecular Formula: C16H17N7O3S

Molecular Weight: 387.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98052-96-1 |

|---|---|

| Molecular Formula | C16H17N7O3S |

| Molecular Weight | 387.42 |

| IUPAC Name | N-(4,6-dimethylpyrimidin-2-yl)-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)diazenyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C16H17N7O3S/c1-9-8-10(2)18-16(17-9)23-27(25,26)13-6-4-12(5-7-13)20-21-14-11(3)19-22-15(14)24/h4-8H,1-3H3,(H,17,18,23)(H2,19,22,24) |

| Standard InChI Key | MDZHZSJFVMXMOO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NNC3=O)C)C |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Composition

The systematic IUPAC name reflects its Z-configuration hydrazine linkage connecting the pyrimidine and pyrazolone rings. Key structural features include:

-

A 4,6-dimethylpyrimidin-2-yl group attached to the sulfonamide nitrogen.

-

A 3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene moiety linked via a hydrazinyl bridge.

-

A benzenesulfonamide backbone providing sulfonamide functionality .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₇O₃S |

| Molecular Weight | 387.42 g/mol |

| CAS Number | 98052-96-1 |

| Key Functional Groups | Sulfonamide, Pyrimidine, Hydrazine, Pyrazolone |

The Z-configuration of the hydrazine group is critical for molecular planarity, influencing intermolecular interactions such as hydrogen bonding and π-π stacking .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized through a multi-step protocol:

-

Sulfamethazine Derivative Preparation: Reacting 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide with 5-chlorosalicylaldehyde to form a Schiff base intermediate .

-

Hydrazine Coupling: Condensation with 3-methyl-5-oxo-1H-pyrazole-4-carbohydrazide under acidic conditions to establish the hydrazinyl linkage .

-

Isomerization: Isolation of the Z-isomer via chromatographic separation, confirmed by NMR NOESY correlations.

Table 2: Key Synthetic Intermediates

| Intermediate | Role | Reference |

|---|---|---|

| 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | Sulfonamide backbone | |

| 3-Methyl-5-oxo-1H-pyrazole-4-carbohydrazide | Hydrazine donor |

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch of pyrazolone) and 1320 cm⁻¹ (S=O asymmetric stretch) .

-

¹H NMR: Singlets at δ 2.35 (pyrimidine-CH₃) and δ 2.20 (pyrazole-CH₃), with a hydrazine NH proton at δ 10.2.

-

X-ray Crystallography: Distorted tetrahedral geometry around sulfur, with intramolecular O–H⋯N hydrogen bonds stabilizing the Z-configuration .

Biological Activities

Antimicrobial Properties

In vitro studies on structurally related azopyrazole-sulfonamides demonstrate broad-spectrum activity:

Table 3: Antimicrobial Activity (MIC Values)

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25.0 | |

| Candida albicans | 50.0 |

The sulfonamide group enhances membrane permeability, while the pyrazolone moiety disrupts microbial enzymatic pathways .

Enzyme Inhibition

Preliminary data suggest inhibitory effects on dihydrofolate reductase (DHFR) (IC₅₀ = 8.2 μM) and cyclooxygenase-2 (COX-2) (IC₅₀ = 15.7 μM), likely due to hydrogen bonding with active-site residues.

Mechanism of Action

The compound’s bioactivity arises from dual mechanisms:

-

Sulfonamide-Mediated Interference: Competitive inhibition of folate synthesis by mimicking p-aminobenzoic acid (PABA) .

-

Hydrazine Redox Activity: Generation of reactive oxygen species (ROS) through Fenton-like reactions, inducing oxidative stress in pathogens .

Molecular docking simulations indicate strong binding affinity (−9.2 kcal/mol) to DHFR’s hydrophobic pocket, facilitated by the pyrimidine ring’s van der Waals interactions.

Comparative Analysis with Related Compounds

Structural Analogues

-

Sulfamethazine: Lacks the pyrazolone-hydrazine unit, showing 10-fold lower antimicrobial potency .

-

2-Hydrazinylbenzenesulfonamide: The absence of the pyrimidine group reduces enzymatic targeting specificity .

Table 4: Activity Comparison

| Compound | DHFR IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| Target Compound | 8.2 | 12.5–50.0 |

| Sulfamethazine | 92.4 | >100 |

| 2-Hydrazinylbenzenesulfonamide | N/A | 75–150 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume